Ethyl p-Aminobenzoate-N-D-mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl p-Aminobenzoate-N-D-mannose, also known as 4-(D-Mannopyranosylamino)benzoic Acid Ethyl Ester, is a compound with the molecular formula C15H21NO7 and a molecular weight of 327.33 g/mol . This compound is a derivative of benzocaine, a well-known local anesthetic, and is characterized by the presence of a mannose sugar moiety attached to the p-aminobenzoate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl p-Aminobenzoate-N-D-mannose typically involves the esterification of p-aminobenzoic acid with ethanol in the presence of an acid catalyst, followed by the glycosylation of the resulting ethyl p-aminobenzoate with mannose . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pH control to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve productivity . This method allows for precise control over reaction conditions and can result in high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl p-Aminobenzoate-N-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl p-Aminobenzoate-N-D-mannose has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl p-Aminobenzoate-N-D-mannose involves its interaction with specific molecular targets and pathways. The compound’s anesthetic effect is primarily due to its ability to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions . The mannose moiety may also play a role in targeting specific cellular receptors or pathways, enhancing the compound’s efficacy and specificity .
Comparison with Similar Compounds
Benzocaine: Ethyl p-Aminobenzoate, a local anesthetic with a similar structure but lacking the mannose moiety.
Procaine: Diethylaminoethyl p-aminobenzoate, another local anesthetic with a different ester group.
Tetracaine: Butylaminobenzoate, a more potent local anesthetic with a longer duration of action.
Uniqueness: Ethyl p-Aminobenzoate-N-D-mannose is unique due to the presence of the mannose moiety, which may confer additional biological properties and enhance its specificity for certain cellular targets . This structural feature distinguishes it from other local anesthetics and may provide advantages in specific applications .
Properties
Molecular Formula |
C15H21NO7 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
InChI Key |
FREAPVFREJJKCA-HTGUOZFMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.